molecular formula C8H6BrClO B1293676 1-(4-Bromophenyl)-2-chloroethanone CAS No. 4209-02-3

1-(4-Bromophenyl)-2-chloroethanone

Cat. No. B1293676
CAS RN: 4209-02-3
M. Wt: 233.49 g/mol
InChI Key: HCQNNQFCUAGJBD-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromophenyl)-2-chloroethanone is a halogenated organic molecule that is of interest due to its potential applications in various chemical syntheses and its structural properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and behaviors of 1-(4-Bromophenyl)-2-chloroethanone.

Synthesis Analysis

The synthesis of related halogenated compounds often involves multi-step procedures and can be optimized for yield and purity. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is achieved through a 7-step procedure starting from a related methanone compound, with a key step being the resolution of an acetic acid derivative . Similarly, the synthesis of 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, an intermediate of Epoxiconazole, involves a reaction with HBr/H2O2 at reflux temperature . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone.

Molecular Structure Analysis

The molecular structure and conformation of halogenated compounds are often studied using spectroscopic techniques and theoretical calculations. For example, the molecular structure of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was confirmed using FTIR, NMR, UV-Visible spectroscopy, and compared with density functional theory (DFT) results . The gas-phase structure of 2-chloro-1-phenylethanone was determined using electron diffraction and ab initio calculations, revealing a mixture of syn and gauche conformers . These studies suggest that 1-(4-Bromophenyl)-2-chloroethanone could also exhibit interesting conformational dynamics.

Chemical Reactions Analysis

The reactivity of halogenated compounds like 1-(4-Bromophenyl)-2-chloroethanone can be complex. For instance, the study of 1-bromo-2-chloroethane on Cu(111) surfaces showed that it can undergo partial decomposition to chemisorbed halogens and gaseous ethene at 130 K . The study of rotational isomerism in 1-bromo-2-chloroethane by Raman and ultrasonic spectroscopy provides insights into the enthalpy, volume, and entropy differences between conformers, which could be relevant for understanding the reactivity of 1-(4-Bromophenyl)-2-chloroethanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The molecular docking study of a related compound suggests potential inhibitory activity against TPII, indicating possible anti-neoplastic properties . The crystal structures of similar compounds reveal interactions such as C-Cl...Cl and C-Br...Br, which could affect the physical properties of 1-(4-Bromophenyl)-2-chloroethanone . The conformational equilibrium between rotational isomers of 1-bromo-2-chloroethane, studied using ultrasonic relaxation and Raman spectroscopy, provides data on the dynamic behavior of such molecules .

Scientific Research Applications

Optical and Charge Transport Properties

1-(4-Bromophenyl)-2-chloroethanone and related chalcone derivatives show promising results in studies focusing on their optical and charge transport properties. These compounds have been analyzed for their potential use in semiconductor devices due to their significant nonlinear optical (NLO) activities and thermal stability. The intermolecular charge transport observed from occupied to unoccupied molecular orbitals suggests they could function effectively in various semiconductor applications, particularly as n-type materials in organic semiconductor devices (Shkir et al., 2019).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new ring transformation products using 1-(4-Bromophenyl)-2-chloroethanone and related compounds. For example, a study demonstrated the formation of 4-p-bromophenyl-5-hydroxy-3-methoxycarbonyl-5, 6-dihydro-4H-1, 2-oxazine, highlighting the versatility of these compounds in synthesizing novel organic structures (Harada et al., 1992).

Photoluminescence Properties

1-(4-Bromophenyl)-2-chloroethanone has been used in the synthesis of star-shaped benzo[1,2-b:4,5-b']difurans. These compounds exhibit high UV–Vis fluorescence with excellent quantum yields. Due to their π-conjugated structure and solubility in organic solvents, these compounds are of interest for applications in photoluminescence and materials science (Bosiak et al., 2016).

Crystal Structure Analysis

Studies have also focused on the crystal structure and stereochemical outcomes of reactions involving 1-(4-Bromophenyl)-2-chloroethanone. These studies provide valuable insights into the molecular geometry and potential applications in crystallography and material sciences (Daik et al., 1998).

Organic Synthesis

Further research has explored the use of 1-(4-Bromophenyl)-2-chloroethanone in the synthesis of various organic compounds, such as 4-halophosphaisocoumarins. These studies are pivotal in expanding the scope of organic synthesis and developing new methods for compound formation (Peng et al., 2008).

Applications in Electronics

The compound has been investigated for its potential in electronics, specifically in the synthesis of cyclometalated Pd(II) and Ir(III) complexes. These studies are significant for the development of new materials with specific luminescent properties and their application in organic light-emitting diodes (OLEDs) (Xu et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-(4-Bromophenyl)ethanol, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

1-(4-bromophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQNNQFCUAGJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194928
Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-chloroethanone

CAS RN

4209-02-3
Record name 1-(4-Bromophenyl)-2-chloroethanone
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Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Record name 4209-02-3
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Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Record name 1-(4-bromophenyl)-2-chloroethan-1-one
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Record name 1-(4-Bromophenyl)-2-chloroethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
THK Thvedt, E Fuglseth, E Sundby, BH Hoff - Tetrahedron, 2009 - Elsevier
A two-step, one-pot microwave (MW) assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones has been developed. The first step utilises Selectfluor™ as …
Number of citations: 27 www.sciencedirect.com
M Zeng, RX Huang, WY Li, XW Liu, FL He, YY Zhang… - Tetrahedron, 2016 - Elsevier
A novel and efficient In(OTf) 3 and HOAc cooperatively catalyzed hydration of 1-haloalkynes is described. This method provides ready access to α-chloromethyl ketones, α-bromomethyl …
Number of citations: 32 www.sciencedirect.com
H Zou, W He, Q Dong, R Wang, N Yi… - European Journal of …, 2016 - Wiley Online Library
The hydration of haloalkynes to give α‐halomethyl ketones was achieved based on a combination of a Cu(OAc) 2 catalyst and a TFA (trifluoroacetic acid) promoter. This is the first …

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